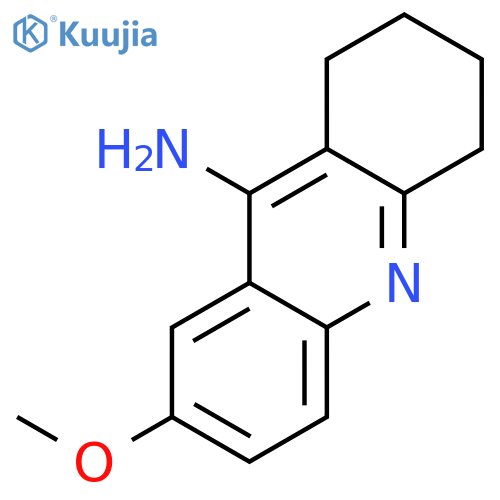Cas no 5778-80-3 (7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine)

5778-80-3 structure
商品名:7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine
7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine 化学的及び物理的性質
名前と識別子
-
- 9-Acridinamine,1,2,3,4-tetrahydro-7-methoxy-
- 7-Methoxy-1,2,3,4-tetrahydro-9-acridinamine
- TA-03
- 7-methoxy-1,2,3,4-tetrahydro-acridin-9-ylamine
- 7-methoxy-8-propoxy-4H-tetrazolo[1,5-a]quinazolin-5-one
- 7-Methoxy-8-propoxytetrazolo< a> chinazol-5-on
- 7-Methoxy-9-amino-1,2,3,4-tetrahydro-acridin
- 7-methoxy-9-amino-1,2,3,4-tetrahydroacridine
- 7-methoxytacrine
- 9-amino-7-methoxy-1,2,3,4-tetrahydroacridine
- CTK2B8984
- Tetrazolo[1,5-a]quinazolin-5(1H)-one, 7-methoxy-8-propoxy-
- UNII-H6LUF2H8W4
- Acridine, 1,2,3,4-tetrahydro-9-amino-7-methoxy-
- Z960971048
- BRN 0477401
- BDBM50327939
- 7-Methoxy-1,3,4,10-tetrahydroacridin-9(2H)-imine
- 7-Meota
- 5-22-12-00199 (Beilstein Handbook Reference)
- 9-Amino-7-methoxy-1,2,3,4-tetrahydroakridin [Czech]
- EN300-255377
- METHOXYTACRINE, 7-
- 5778-80-3
- 9-Acridinamine, 1,2,3,4-tetrahydro-7-methoxy-
- 9-Amino-7-methoxy-1,2,3,4-tetrahydroakridin
- 1,2,3,4-Tetrahydro-7-methoxy-9-acridinamine
- H6LUF2H8W4
- 7-methoxy-1,2,3,4-tetrahydroacridin-9-amine
- CHEMBL1256415
- DTXSID40973360
- CCG-357968
- SCHEMBL195752
- TA 03
- AKOS005066169
- CS-0102391
- 7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine
-
- MDL: MFCD01237613
- インチ: InChI=1S/C14H16N2O/c1-17-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h6-8H,2-5H2,1H3,(H2,15,16)CopyCopied
- InChIKey: XNVNMEQYZOCXNK-UHFFFAOYSA-NCopyCopied
- ほほえんだ: COc1ccc2c(c1)c(c3c(n2)CCCC3)NCopyCopied
計算された属性
- せいみつぶんしりょう: 228.12638
- どういたいしつりょう: 228.126
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 271
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 48.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
じっけんとくせい
- 色と性状: NA
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 443.1±45.0 °C at 760 mmHg
- フラッシュポイント: 253.4±25.9 °C
- 屈折率: 1.657
- PSA: 48.14
7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-255377-0.1g |
7-methoxy-1,2,3,4-tetrahydroacridin-9-amine |
5778-80-3 | 95.0% | 0.1g |
$169.0 | 2025-03-21 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8585-1mg |
TA-03 |
5778-80-3 | 99.99% | 1mg |
¥ 1299 | 2023-09-07 | |
| Enamine | EN300-255377-2.5g |
7-methoxy-1,2,3,4-tetrahydroacridin-9-amine |
5778-80-3 | 95.0% | 2.5g |
$953.0 | 2025-03-21 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8585-5 mg |
TA-03 |
5778-80-3 | 99.99% | 5mg |
¥2927.00 | 2022-04-26 | |
| Enamine | EN300-255377-10.0g |
7-methoxy-1,2,3,4-tetrahydroacridin-9-amine |
5778-80-3 | 95.0% | 10.0g |
$2089.0 | 2025-03-21 | |
| Enamine | EN300-255377-0.25g |
7-methoxy-1,2,3,4-tetrahydroacridin-9-amine |
5778-80-3 | 95.0% | 0.25g |
$240.0 | 2025-03-21 | |
| Enamine | EN300-255377-1g |
7-methoxy-1,2,3,4-tetrahydroacridin-9-amine |
5778-80-3 | 95% | 1g |
$486.0 | 2023-09-14 | |
| 1PlusChem | 1P00F085-5g |
TA-03 |
5778-80-3 | 95% | 5g |
$1803.00 | 2023-12-16 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8585-2mg |
TA-03 |
5778-80-3 | 99.99% | 2mg |
¥ 1939 | 2023-09-07 | |
| Aaron | AR00F0GH-50mg |
TA-03 |
5778-80-3 | 95% | 50mg |
$1350.00 | 2025-01-24 |
7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine 関連文献
-
Srishti Sharma,Manoj Kumar Banjare,Namrata Singh,Jan Korábe?ny,Kamil Ku?a,Kallol K. Ghosh RSC Adv. 2020 10 38873
-
Rzgar Tawfeeq Kareem,Fahimeh Abedinifar,Evan Abdolkareem Mahmood,Abdol Ghaffar Ebadi,Fatemeh Rajabi,Esmail Vessally RSC Adv. 2021 11 30781
-
E. Nepovimova,J. Korabecny,R. Dolezal,T. D. Nguyen,D. Jun,O. Soukup,M. Pasdiorova,P. Jost,L. Muckova,D. Malinak,L. Gorecki,K. Musilek,Kamil Kuca Toxicol. Res. 2016 5 1012
5778-80-3 (7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine) 関連製品
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:5778-80-3)7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine

清らかである:99%
はかる:1g
価格 ($):382